rac-(1R,2S)-2-(2,3-dichlorophenyl)cyclopropan-1-amine hydrochloride, trans
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Overview
Description
rac-(1R,2S)-2-(2,3-dichlorophenyl)cyclopropan-1-amine hydrochloride, trans: is a chiral compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(2,3-dichlorophenyl)cyclopropan-1-amine hydrochloride, trans typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the 2,3-Dichlorophenyl Group: This step involves the substitution of the cyclopropane ring with a 2,3-dichlorophenyl group, often through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-(2,3-dichlorophenyl)cyclopropan-1-amine hydrochloride, trans can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
rac-(1R,2S)-2-(2,3-dichlorophenyl)cyclopropan-1-amine hydrochloride, trans has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used to study the effects of cyclopropane-containing compounds on biological systems.
Industry: It may be used in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(2,3-dichlorophenyl)cyclopropan-1-amine hydrochloride, trans involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2S)-2-(2,3-dichlorophenyl)cyclopropan-1-amine: The free amine form without the hydrochloride salt.
rac-(1R,2S)-2-(2,3-dichlorophenyl)cyclopropan-1-amine acetate: An acetate salt form of the compound.
rac-(1R,2S)-2-(2,3-dichlorophenyl)cyclopropan-1-amine sulfate: A sulfate salt form of the compound.
Uniqueness
rac-(1R,2S)-2-(2,3-dichlorophenyl)cyclopropan-1-amine hydrochloride, trans is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity compared to other similar compounds.
Properties
CAS No. |
175168-78-2 |
---|---|
Molecular Formula |
C9H10Cl3N |
Molecular Weight |
238.5 |
Purity |
95 |
Origin of Product |
United States |
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